Nelivaptan
CAS No.: 439687-69-1
Cat. No.: VC0536948
Molecular Formula: C30H32ClN3O8S
Molecular Weight: 630.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439687-69-1 |
|---|---|
| Molecular Formula | C30H32ClN3O8S |
| Molecular Weight | 630.1 g/mol |
| IUPAC Name | (2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 |
| Standard InChI Key | NJXZWIIMWNEOGJ-WEWKHQNJSA-N |
| Isomeric SMILES | CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O |
| SMILES | CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O |
| Canonical SMILES | CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Nelivaptan
Molecular Characteristics
Nelivaptan (C₃₀H₃₂ClN₃O₈S) is a non-peptide small molecule with a molecular weight of 630.108 g/mol. Its stereochemistry includes three defined stereocenters, conferring absolute configuration critical for receptor binding . The compound’s structure features a sulfonamide core linked to a dimethylpyrrolidine-carboxamide moiety, which enhances its selectivity for the V1b receptor .
Table 1: Key Chemical Properties of Nelivaptan
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₂ClN₃O₈S |
| Molecular Weight | 630.108 g/mol |
| Stereocenters | 3 (Absolute Configuration) |
| SMILES | COC1=CC=C(C(OC)=C1)S(=O)(=O)N2C(=O)C@@(C4=CC(Cl)=CC=C24)C5=C(OC)C=CC=C5 |
| InChI Key | NJXZWIIMWNEOGJ-WEWKHQNJSA-N |
The presence of methoxy and chloro substituents optimizes blood-brain barrier penetration, a necessity for central nervous system (CNS) activity .
Synthesis and Stability
Nelivaptan’s synthesis involves a multi-step process to establish its stereochemical integrity, particularly at the pyrrolidine and indole rings . Stability studies indicate moderate CYP3A4 metabolism, necessitating caution in co-administration with CYP3A4 inhibitors .
Mechanism of Action: Targeting the Vasopressin V1b Receptor
Vasopressin Signaling and Stress Response
The vasopressin system regulates stress adaptation via V1a, V1b, and V2 receptors. Nelivaptan selectively antagonizes V1b receptors (Ki = 1.54 nM), which are densely expressed in the pituitary and limbic system, modulating corticotropin release and affective behaviors .
Table 2: Receptor Binding Profile of Nelivaptan
| Receptor | Affinity (Ki/NM) | Action |
|---|---|---|
| V1b | 1.54 | Antagonist |
| V1a | >1000 | Inhibitor |
| V2 | >1000 | Inhibitor |
| Oxytocin | >1000 | Inhibitor |
This selectivity minimizes off-target effects, contrasting with non-selective vasopressin antagonists .
Preclinical Evidence of Efficacy
In rodent models of ethanol dependence, Nelivaptan (SSR149415) attenuated stress-induced hyperactivity at 20–30 mg/kg, suggesting V1b receptor dysregulation in chronic stress .
Table 3: Effects of Nelivaptan in Ethanol-Dependent Rats
| Group | Dose (mg/kg) | Hyperactivity Score (Mean ± SEM) |
|---|---|---|
| Ethanol-Dependent | 0 (Vehicle) | 13.8 ± 4.4 |
| 20 | 12.5 ± 4.0 | |
| Non-Dependent | 0 (Vehicle) | 11.5 ± 5.3 |
| 20 | 15.5 ± 7.7 |
These results highlight state-dependent efficacy, with greater normalization of hyperactivity in stress-sensitized models .
Clinical Development and Trial Outcomes
Phase II Clinical Trials in Major Depressive Disorder
Under HMNC Brain Health’s NELIVABON program, Nelivaptan is being evaluated in a 14-week, multicenter, double-blind, placebo-controlled phase II trial (EudraCT2022-002757-26). Key features include:
-
Population: Adults and elderly outpatients with MDD and high V1b polygenic scores .
-
Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) at 8 weeks .
Table 4: Phase II Trial Design Overview
| Parameter | Detail |
|---|---|
| Duration | 14 weeks (8-week treatment period) |
| Participants | ~200 (stratified by genetic profile) |
| Locations | Germany, Bulgaria, Spain, Lithuania |
| Companion Diagnostic | HPA-axis dysfunction biomarker panel |
Preliminary data suggest tolerability comparable to placebo, with no severe adverse events reported .
Discontinued Indications and Historical Context
Future Directions and Personalized Medicine
Companion Diagnostic Development
HMNC Brain Health’s NELIVABON program integrates a molecular diagnostic test to identify MDD patients with HPA-axis dysfunction, potentially enriching responders by 30% . This biomarker panel includes genetic (V1b receptor polymorphisms) and endocrine (cortisol dynamics) markers.
Exploring Broader Applications
Preclinical data suggest utility in post-traumatic stress disorder (PTSD) and substance use disorders, conditions with overlapping HPA-axis dysregulation . Planned phase IIb trials will assess Nelivaptan’s efficacy in comorbid MDD and anxiety .
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